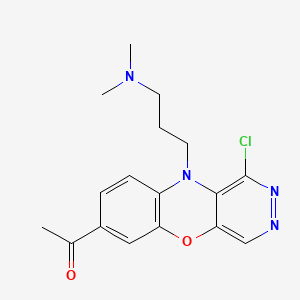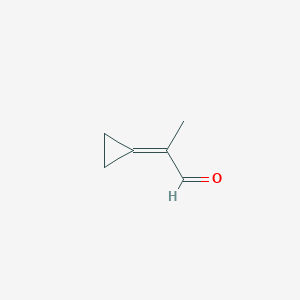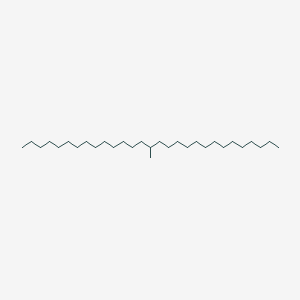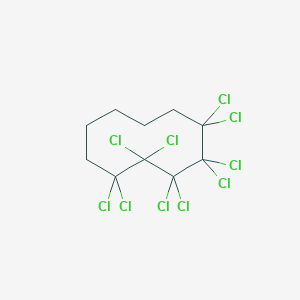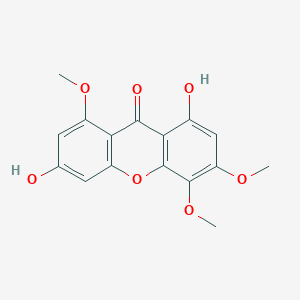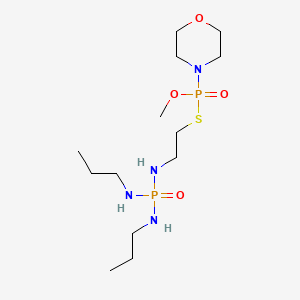
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphoramido and phosphoromorpholinothioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate typically involves multiple steps. One common method includes the reaction of a phosphoramidate with a morpholine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various cellular activities.
Comparación Con Compuestos Similares
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
Uniqueness
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63717-19-1 |
|---|---|
Fórmula molecular |
C13H32N4O4P2S |
Peso molecular |
402.43 g/mol |
Nombre IUPAC |
N-[[2-[methoxy(morpholin-4-yl)phosphoryl]sulfanylethylamino]-(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C13H32N4O4P2S/c1-4-6-14-22(18,15-7-5-2)16-8-13-24-23(19,20-3)17-9-11-21-12-10-17/h4-13H2,1-3H3,(H3,14,15,16,18) |
Clave InChI |
VZBYWKDRWCZNOW-UHFFFAOYSA-N |
SMILES canónico |
CCCNP(=O)(NCCC)NCCSP(=O)(N1CCOCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


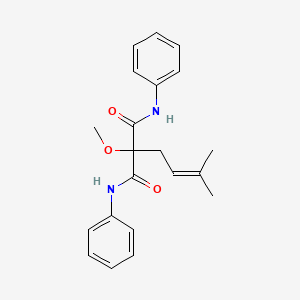
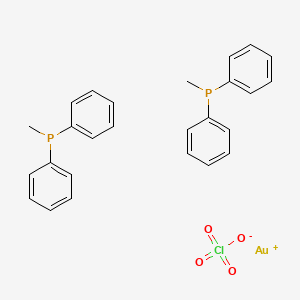
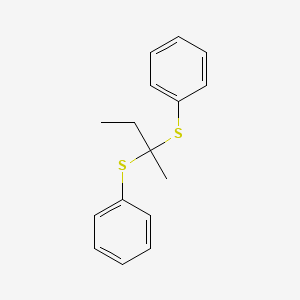

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
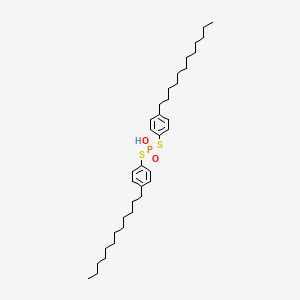
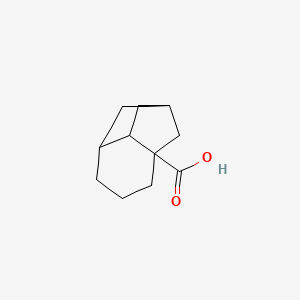
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
